
1-(4-Bromophenyl)pyrrolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)pyrrolidine-2,4-dione is a chemical compound that belongs to the class of organic compounds known as pyrrolidine diones. These compounds are characterized by a 5-membered lactam structure with two ketone functionalities. The presence of a bromine atom on the phenyl ring at the 4-position indicates that this compound is a halogenated derivative, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyrrolidine dione derivatives has been reported in the literature. For instance, the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-diones was achieved through an addition reaction between amines and a thiol with the presence of a base and a copper salt . Although the compound is a bromophenyl derivative, the synthetic approach may be similar, involving halogenated starting materials and suitable reaction conditions to incorporate the bromine atom into the phenyl ring.
Molecular Structure Analysis
The molecular structure of pyrrolidine dione derivatives can be elucidated using various spectroscopic techniques such as NMR, FTIR, and mass spectrometry, as well as single-crystal X-ray diffraction experiments . These techniques provide detailed information about the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For example, X-ray analysis of a structurally related compound revealed the presence of non-classical hydrogen bonds and π-π interactions, which could also be relevant for the bromophenyl derivative .
Chemical Reactions Analysis
Pyrrolidine dione derivatives can undergo various chemical reactions, including functionalization through oxidation, alkylation, and allylation . The presence of the bromine atom on the phenyl ring may facilitate electrophilic aromatic substitution reactions, allowing for further derivatization of the compound. Additionally, the reactivity of the lactam ring towards nucleophiles can lead to ring-opening reactions or the formation of new heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from studies on similar compounds. For example, the solubility of a related compound, 1-(2-bromo-phenyl)-pyrrole-2,5-dione, was determined in various solvents, showing that solubility increases with temperature and varies significantly depending on the solvent . Such data are essential for understanding the behavior of the compound in different environments and can inform its applications in synthesis and industry.
科学的研究の応用
Chemical Synthesis and Derivative Formation
1-(4-Bromophenyl)pyrrolidine-2,4-dione and its derivatives are widely used in chemical synthesis. The substance, also known as tetramic acid, undergoes various transformations to form different chemical structures. For instance, it can be transformed into 4-hydroxy-3,4′-bi-Δ3-pyrrolinyl-2,2′-dione through heating, and its 1- and 5-methyl derivatives have also been synthesized, showcasing its versatility in creating a wide range of chemical derivatives (Mulholland, Foster, & Haydock, 1972).
Luminescent Material Development
The chemical is instrumental in the development of highly luminescent polymers, such as those containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit. These polymers exhibit strong fluorescence and high quantum yield, making them suitable for various optical and electronic applications (Zhang & Tieke, 2008).
Pharmaceutical Synthesis
The compound is involved in pharmaceutical synthesis, such as the efficient one-pot synthesis of Nα-urethane-protected β- and γ-amino acids, highlighting its significance in medicinal chemistry (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).
Material Science and Engineering
This compound derivatives contribute to the field of material science and engineering. For instance, they are used in creating new photoluminescent conjugated polymers and copolymers, which are suitable for electronic applications due to their good solubility, processability, and photostability (Beyerlein & Tieke, 2000).
Corrosion Inhibition
Derivatives of this compound, such as 1H-pyrrole-2,5-dione derivatives, have been studied as efficient inhibitors of carbon steel corrosion in acidic media. Their ability to adsorb onto metal surfaces and form protective layers highlights their potential in industrial applications to prevent material degradation (Zarrouk et al., 2015).
Anticonvulsant Drug Development
The compound also plays a role in the development of anticonvulsant drugs. N-Mannich bases derived from pyrrolidine-2,5-diones have shown promising results in initial anticonvulsant screening, indicating their potential in treating conditions like epilepsy (Obniska, Rzepka, & Kamiński, 2012).
Safety and Hazards
This compound is considered hazardous. It is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
将来の方向性
Pyrrolidine compounds, including “1-(4-Bromophenyl)pyrrolidine-2,4-dione”, have a wide range of potential applications in drug discovery due to their versatile scaffold . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could lead to the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
1-(4-bromophenyl)pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-1-3-8(4-2-7)12-6-9(13)5-10(12)14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZOPPXCBPXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1488045-12-0 |
Source


|
| Record name | 1-(4-bromophenyl)pyrrolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2505468.png)
![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)

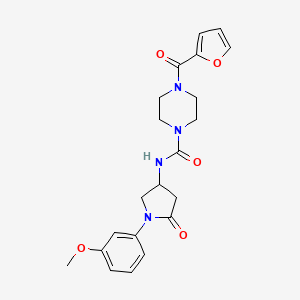

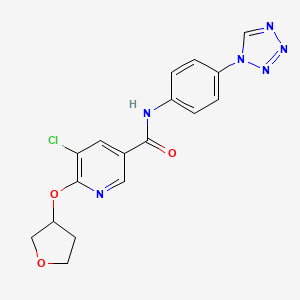
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2505478.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)
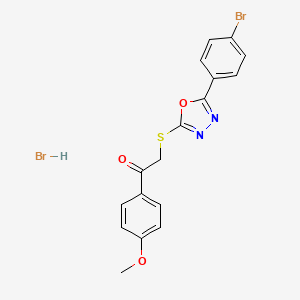
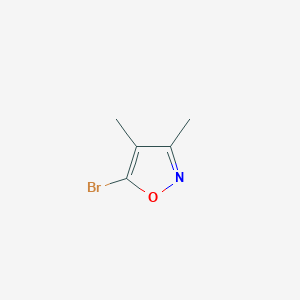
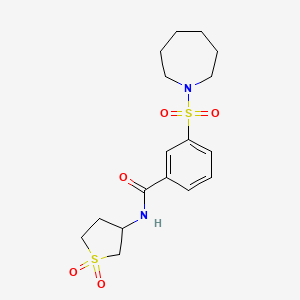

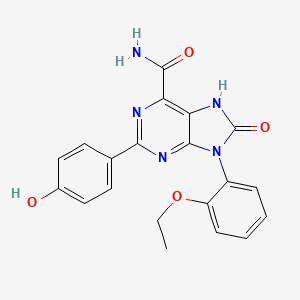
![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)